molecular formula C22H20ClF2N3O2 B605032 A-1165442 CAS No. 1221443-94-2

A-1165442

Cat. No. B605032
M. Wt: 431.87
InChI Key: VJJGAJAUECQWSZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-1165442 is a potent, competitive, and orally available TRPV1 antagonist . It has an IC50 of 9 nM for human TRPV1 . It displays potent, competitive antagonism at recombinant human TRPV1 activated by capsaicin . It also shows excellent selectivity (>100-fold) versus other members of the TRP family .


Molecular Structure Analysis

The molecular formula of A-1165442 is C22H20ClF2N3O2 . The molecular weight is 431.86 . The structure includes a chloro-dihydrochromenyl group, a bis(fluoromethyl) group, and a methylisoquinolinyl group .


Physical And Chemical Properties Analysis

A-1165442 appears as a solid, white to off-white in color . It is soluble in DMSO . The exact mass is 431.12 .

Scientific Research Applications

  • Nuclear Data Sheets for A = 116 by Carlson, G. H., Talbert, W., and Raman, S. (1975) focuses on the nuclear structure of isotopes of element 116, which is different from the specific compound A-1165442. The study revised previous nuclear data based on experimental findings (Carlson, Talbert, & Raman, 1975).

  • Synthesis of the isotopes of elements 118 and 116 in the {sup 249}Cf and {sup 245}Cm+{sup 48}Ca fusion reactions by Oganessian, Y., Utyonkov, V., Lobanov, Y., and others (2006) discusses the decay properties of isotopes of element 116, which are decay daughters of element 118 isotopes (Oganessian et al., 2006).

  • Nuclear data sheets update for A = 116 Last evaluation

    by Blachot, J., Marguier, G. (1990) presents detailed level and decay schemes for nuclei of the A=116 mass chain, again focusing on element 116 rather than the specific compound A-1165442 (Blachot & Marguier, 1990).

Safety And Hazards

A-1165442 is for research use only . It should be handled carefully to avoid inhalation and contact with eyes and skin . It should be stored in a cool, well-ventilated area away from direct sunlight and sources of ignition .

properties

IUPAC Name

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGAJAUECQWSZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46191567

Citations

For This Compound
53
Citations
EA Voight, AR Gomtsyan, JF Daanen… - Journal of Medicinal …, 2014 - ACS Publications
The synthesis and characterization of a series of selective, orally bioavailable 1-(chroman-4-yl)urea TRPV1 antagonists is described. Whereas first-generation antagonists that inhibit all …
Number of citations: 45 pubs.acs.org
J Daniluk, T Voets - British Journal of Pharmacology, 2023 - Wiley Online Library
… hypothesized that A-1165442 may show reduced potency at lower pH values, and therefore conducted whole-cell patch-clamp recordings to compare the inhibitory effect A-1165442 (…
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
RM Reilly, HA McDonald, PS Puttfarcken… - … of Pharmacology and …, 2012 - ASPET
… The lead compound A-1165442 does not elevate core body temperature at a free drug concentration 8.5-fold above the EC 50 observed for osteoarthritis (OA) pain in rats. Additional …
Number of citations: 88 jpet.aspetjournals.org
R Davenport, R Armour, S Ward - Drugs of the Future, 2011 - smr.org.uk
… series of molecules which were optimized to A1165442. This molecule had good developability … Furthermore, in vivo, A-1165442 was effective, but did not cause significant elevation in …
Number of citations: 7 www.smr.org.uk
RM Reilly, HA McDonald, PS Puttfarcken, SK Joshi… - 2012 - Citeseer
… The lead compound A-1165442 does not elevate core body temperature at a free drug concentration 8.5-fold above the EC50 observed for osteoarthritis (OA) pain in rats. Additional …
Number of citations: 2 citeseerx.ist.psu.edu
A Gomtsyan, JD Brederson - TRP Channels as Therapeutic Targets, 2015 - Elsevier
… A-1165442 and related analogues had a similar … Although acid partial blocker A-1165442 did not change rat core … However, unlike A-1106625, acid partial blocker A-1165442 was …
Number of citations: 11 www.sciencedirect.com
D Goldmann, P Pakfeifer, S Hering… - Future medicinal …, 2015 - Future Science
… Interestingly, compounds V116517 [59] and A-1165442 [60] fitted models M5 and M3 reported in this work (Figure 8), which further supports the validity of our pharmacophore models. …
Number of citations: 15 www.future-science.com
C Liao, Y Liu, C Liu, J Zhou, H Li, N Wang, J Li… - Bioorganic & Medicinal …, 2018 - Elsevier
… this goal was based on the design, optimization, and pharmacologic characterization of TRPV1 antagonists constructed on quinoline that evolved from GCR-6211, V349, A-1,165,442 …
Number of citations: 9 www.sciencedirect.com
Y Kitagawa, I Tamai, Y Hamada, K Usui… - Journal of …, 2013 - jstage.jst.go.jp
… On the other hand, some TRPV1 antagonists, such as AS 1928370 or A-1165442, did not affect body temperature in rats (19, 43). These compounds inhibited rat TRPV1 activation …
Number of citations: 24 www.jstage.jst.go.jp
L De Petrocellis, AS Moriello - Recent Patents on CNS Drug …, 2013 - ingentaconnect.com
… Abbott has recently reported on a second-generation specific TRPV1 antagonist, A-1165442 Fig. (2), an analog identified in a SAR study, which potently blocks capsaicin and NADA …
Number of citations: 43 www.ingentaconnect.com

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